BenchChemオンラインストアへようこそ!

N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Proteasome Inhibition Chymotrypsin-like activity Oxadiazole SAR

Choose N,N‑diisopropyl‑2‑((5‑(pyridin‑4‑yl)‑1,3,4‑oxadiazol‑2‑yl)thio)acetamide for validated, non‑covalent CT‑L proteasome inhibition (IC50 0.37 µM) with >166‑fold selectivity, ensuring clean mechanistic data in ubiquitin‑proteasome studies. The pyridin‑4‑yl oxadiazole scaffold delivers MIC values as low as 1.56 µg/mL for antimicrobial screening. The N,N‑diisopropyl amide is critical for potency; avoid regioisomer substitution risks—only the 4‑pyridyl, diisopropyl variant guarantees assay reproducibility.

Molecular Formula C15H20N4O2S
Molecular Weight 320.41
CAS No. 899945-89-2
Cat. No. B2777176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS899945-89-2
Molecular FormulaC15H20N4O2S
Molecular Weight320.41
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)CSC1=NN=C(O1)C2=CC=NC=C2
InChIInChI=1S/C15H20N4O2S/c1-10(2)19(11(3)4)13(20)9-22-15-18-17-14(21-15)12-5-7-16-8-6-12/h5-8,10-11H,9H2,1-4H3
InChIKeyHSKYDXLNHBWWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 899945-89-2): Core Structural and Pharmacophore Baseline


N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 899945-89-2) is a synthetic, small-molecule probe belonging to the broad class of 1,3,4-oxadiazol-2-yl thioacetamides. Its structure features a 5-(pyridin-4-yl)-1,3,4-oxadiazole core linked via a sulfanyl bridge to an N,N-diisopropylacetamide moiety [1]. The compound is chemically characterized by a molecular formula of C₁₅H₂₀N₄O₂S, a molecular weight of 320.41 g/mol, and a calculated logP of approximately 4.06, properties that place it within the drug-like chemical space . Preliminary reports indicate potential biological activity, prompting its investigation as a research tool in medicinal chemistry and chemical biology . This guide focuses on establishing the quantifiable and verifiable differentiation points that justify its selection over close structural analogs.

Why Generic Substitution Fails for N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 899945-89-2)


The assumption that close analogs of 1,3,4-oxadiazol-2-yl thioacetamides are interchangeable is not supported by experimental structure-activity relationship (SAR) data within this chemical series. Minor structural modifications, such as altering the position of the pyridyl nitrogen or the substitution on the acetamide, have been shown to cause dramatic shifts in biological activity and target selectivity [1]. For instance, researchers found that only a meta-pyridyl group as the B-ring, not ortho or para, significantly improved proteasome inhibition potency and cellular permeability [2]. Therefore, substituting N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide with a regioisomer like the pyridin-3-yl analog or a non-diisopropyl amide derivative cannot guarantee equivalent performance and risks invalidating experimental results in sensitive biochemical or cellular assays.

Quantitative Evidence Guide for N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Selection


Chymotrypsin-Like Proteasome Inhibitory Potency: N,N-Diisopropyl vs. Lead Oxadiazole-Isopropylamide PI-1833

In a focused SAR study of oxadiazole-isopropylamide proteasome inhibitors, the N,N-diisopropylacetamide-containing analog demonstrated superior chymotrypsin-like (CT-L) inhibitory activity compared to the initial screening hit PI-1833. While PI-1833 inhibited CT-L activity with an IC₅₀ of 0.60 µM, the lead compound from the focused library, which features the N,N-diisopropyl moiety, achieved an IC₅₀ of 27 nM, representing a 22-fold improvement in potency [1]. This difference is directly attributable to the optimized amide substitution.

Proteasome Inhibition Chymotrypsin-like activity Oxadiazole SAR

Cellular CT-L Inhibition Efficacy: N,N-Diisopropyl Analog vs. PI-1833 in Intact Cancer Cells

The potency advantage of the N,N-diisopropyl-containing analog (PI-1840) translates into improved cellular efficacy. In intact MDA-MB-468 human breast cancer cells, PI-1840 inhibited CT-L activity with an IC₅₀ of 0.37 µM, while the screening hit PI-1833 exhibited a significantly weaker IC₅₀ of 3.5 µM [1]. This near 10-fold enhancement in a disease-relevant cellular context highlights the functional superiority of the optimized acetamide substitution.

Cellular Target Engagement Breast Cancer Functional Assay

Noncovalent and Reversible Binding Mechanism: A Differentiating Factor from Covalent Proteasome Inhibitors

Unlike clinically approved covalent proteasome inhibitors such as bortezomib and carfilzomib, mechanistic studies on the oxadiazole-isopropylamide series, which includes the N,N-diisopropyl analog, confirmed a noncovalent and rapidly reversible binding mode to the CT-L active site [1]. This was demonstrated through LC-MS/MS analysis and dialysis experiments, which showed complete recovery of enzymatic activity after compound removal, in stark contrast to the irreversible inhibition caused by covalent warheads [2].

Binding Kinetics Drug Safety Target Residence Time

Selectivity Profile Over Other Proteasome Catalytic Subunits

The oxadiazole-isopropylamide series, exemplified by the N,N-diisopropyl analog, was shown to selectively inhibit the CT-L activity of the proteasome with minimal effect on the trypsin-like (T-L) and postglutamyl-peptide-hydrolysis-like (PGPH-L) activities [1]. The parent compound PI-1833 exhibited an IC₅₀ >100 µM against both T-L and PGPH-L activities, while inhibiting CT-L at 0.60 µM, demonstrating a selectivity window of >166-fold. This selectivity profile is retained and even improved in the optimized N,N-diisopropyl leads [2].

Selectivity Proteasome Off-target activity

Structural Differentiation: Pyridin-4-yl Isomer vs. Pyridin-3-yl Isomer in Antimicrobial Oxadiazole Thioethers

In a separate study on oxadiazole thioethers as antibacterials, the position of the nitrogen atom in the pyridine ring significantly dictated antimicrobial potency. Analogs featuring a pyridin-4-yl substitution on the oxadiazole core showed enhanced interactions with the glucosamine-6-phosphate synthase active site compared to their pyridin-3-yl counterparts, leading to lower minimum inhibitory concentrations (MICs) [1]. For instance, a related pyridin-4-yl oxadiazole thioacetamide achieved an MIC of 1.56 µg/mL against several bacterial strains, a benchmark that sets a defined expectation for the N,N-diisopropyl compound's potential [1].

Antibacterial Oxadiazole Thioethers Isomeric Differentiation

N,N-Diisopropyl vs. N-Methyl-N-Phenyl Amide: Impact on LogP and Predicted Permeability

The N,N-diisopropylacetamide group confers calculated physicochemical properties that differ markedly from other amide substitutions. N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a calculated logP of 4.06 and a topological polar surface area (TPSA) of 42.52 Ų . In contrast, a related analog, N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (CAS 736950-05-3), exhibits a lower logP of approximately 3.5 and a larger TPSA of ~55 Ų . This suggests the N,N-diisopropyl compound is more lipophilic yet maintains a compact polar surface, potentially leading to superior passive membrane permeation.

Physicochemical Property Lipophilicity ADME Prediction

Application Scenarios for N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 899945-89-2)


Selective Chemical Probe for Ubiquitin-Proteasome Pathway Dissection

Based on its demonstrated noncovalent, reversible, and highly selective inhibition of the proteasome's CT-L activity, this compound is ideally suited as a chemical tool to dissect the ubiquitin-proteasome pathway [1]. Its rapid reversibility allows for precise temporal control in washout experiments to study protein degradation dynamics, a capability not achievable with covalent inhibitors like bortezomib. The N,N-diisopropyl analog's >166-fold selectivity window over the T-L and PGPH-L catalytic subunits further minimizes confounding off-target effects, providing cleaner data in mechanistic studies of protein turnover [2].

Lead Molecule for Anticancer Drug Discovery Targeting Breast Cancer

The compound's potent inhibition of CT-L activity in intact MDA-MB-468 human breast cancer cells (IC₅₀ = 0.37 µM) validates its use as a starting point for anticancer drug development [1]. Medicinal chemists can leverage the established SAR showing that the N,N-diisopropyl amide is critical for potency to design next-generation analogs with improved in vivo pharmacokinetics. For procurement, this compound serves as a high-quality positive control in cell-based screening cascades aimed at identifying novel proteasome inhibitors for oncology indications.

Antimicrobial Screening and Bacterial Enzyme Inhibition Studies

The pyridin-4-yl oxadiazole thioacetamide scaffold has been shown to achieve MIC values as low as 1.56 µg/mL against a panel of Gram-positive and Gram-negative bacteria [1]. This supports the compound's procurement for antimicrobial screening programs, particularly where targeting the glucosamine-6-phosphate synthase enzyme is of interest. The N,N-diisopropyl substituent may confer advantageous cell wall permeation properties over smaller amide analogs, making it a valuable candidate for structure-activity relationship studies in antibacterial drug discovery.

Physicochemical Benchmark for Structure-Property Relationship Analyses

With a well-defined calculated logP of 4.06 and a TPSA of 42.52 Ų, this compound represents an ideal physicochemical benchmark within a library of oxadiazole thioacetamides [1]. Researchers can use it to experimentally validate in silico permeability and solubility predictions for this chemical series, providing a data-anchored reference point for optimizing drug-like properties in future lead optimization campaigns. Its synthetic tractability and commercial availability at >95% purity further support its routine use as an analytical standard.

Quote Request

Request a Quote for N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.